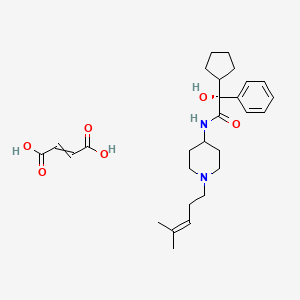

![molecular formula C27H33N5O5S B1139193 tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate CAS No. 958772-66-2](/img/structure/B1139193.png)

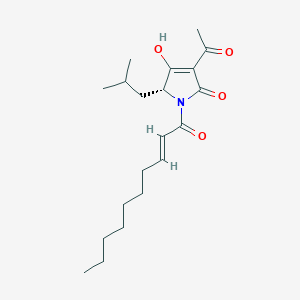

tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves asymmetric routes, such as enantioselective syn- and anti-aldol reactions. These methods are used to set stereogenic centers crucial for the synthesis of such compounds. For instance, Ghosh, Cárdenas, and Brindisi (2017) describe the enantioselective synthesis of tert-butyl carbamate derivatives as building blocks for protease inhibitors (Ghosh, Cárdenas, & Brindisi, 2017).

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of certain functional groups and molecular arrangements. Howie et al. (2011) studied the molecular structures of tert-butyl carbamate derivatives, highlighting the intermolecular hydrogen bonding patterns that contribute to their structural properties (Howie et al., 2011).

Chemical Reactions and Properties

Tert-butyl carbamate derivatives exhibit various chemical reactions, which are pivotal for their synthesis and applications in organic chemistry. For instance, Guinchard, Vallée, and Denis (2005) described the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, demonstrating their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Physical Properties Analysis

The physical properties of tert-butyl carbamate derivatives include aspects like crystallization behavior and molecular conformation. Kant, Singh, and Agarwal (2015) studied the crystallographic properties of tert-butyl carbamate derivatives, providing insights into their non-planar molecular conformations and the interactions that stabilize their crystal packing (Kant, Singh, & Agarwal, 2015).

Chemical Properties Analysis

The chemical properties of tert-butyl carbamate derivatives are influenced by the presence of various functional groups and their reactivity. Ellman, Owens, and Tang (2002) discussed the versatility of N-tert-butanesulfinyl imines, a related class of compounds, for the asymmetric synthesis of amines, highlighting the influence of the tert-butyl group on chemical reactivity and selectivity (Ellman, Owens, & Tang, 2002).

科学研究应用

Antihypertensive and Vasodilating Activity : A study reports compounds containing the 3-indolyl-tert-butyl moiety, which show antihypertensive activity combined with beta adrenergic receptor antagonist and vasodilating action (Kreighbaum et al., 1980).

Synthesis of Protease Inhibitors : Research into enantioselective syntheses of certain tert-butyl carbamates, which are crucial for developing potent β-secretase inhibitors, highlights the compound's application in synthesizing novel protease inhibitors (Ghosh et al., 2017).

Glucocorticoid Receptor Modulators : A study describes the synthesis of enantiomerically pure intermediates of non-steroidal glucocorticoid receptor modulators, including the tert-butyl 6-cyano-3-[3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl]-1H-indole-1-carboxylate, demonstrating applications in modulating glucocorticoid receptors (Sumiyoshi et al., 2011).

Antibacterial and Antifungal Activities : Research on tert-butyl piperazine derivatives, including tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, shows applications in antibacterial and antifungal activities (Kulkarni et al., 2016).

Inhibition of Efflux Pumps in Antibacterial Research : A study synthesizes tert-butyl (2-(3-hydroxyureido)-2-(1H-indol-3-yl)ethyl)carbamate, a compound that demonstrates potent inhibitory activity against the Staphylococcus aureus NorA efflux pump, indicating its potential in antibacterial research (Héquet et al., 2014).

Synthesis of Antitubercular Agents : Research involving N-[1-hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide and its potential as an antitubercular agent showcases the compound's application in the field of tuberculosis treatment (Purushotham & Poojary, 2018).

属性

IUPAC Name |

tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N5O5S/c1-5-17-10-6-8-12-20(17)29-23(33)16-38-26(36)32-31-24(34)22(30-25(35)37-27(2,3)4)14-18-15-28-21-13-9-7-11-19(18)21/h6-13,15,22,28H,5,14,16H2,1-4H3,(H,29,33)(H,30,35)(H,31,34)(H,32,36)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIWAYTTYNFEKL-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N5O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R)-4-[(3R,5R,8S,9S,10S,17R)-3-[(2S)-2-amino-3-carboxypropanoyl]oxy-10-methyl-1,2,3,4,5,6,7,8,9,11,12,13,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1139110.png)

![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B1139130.png)